molecular formula C15H21NO6 B13617534 (2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid

(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid

Cat. No.: B13617534
M. Wt: 311.33 g/mol
InChI Key: RLFDKQZQLPTHDQ-UHFFFAOYSA-N
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Description

(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a phenyl ring substituted with two methoxy groups and a tert-butoxycarbonylamino group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and tert-butyl carbamate.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,4-dimethoxybenzaldehyde and an appropriate amine.

    Chiral Center Introduction: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired stereochemistry.

    Final Product Formation: The intermediate is then subjected to further reactions, such as esterification or amidation, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, such as:

    Catalysts: Use of efficient catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of suitable solvents to improve yield and purity.

    Purification: Implementation of purification techniques like crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Phenyl derivatives with different functional groups.

Scientific Research Applications

(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound’s unique properties make it suitable for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with receptors to modulate cellular signaling processes.

    Pathway Interference: Disrupting key biochemical pathways to achieve desired effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2,4-Dimethoxyphenyl)-2-aminoacetic acid: Lacks the tert-butoxycarbonyl group, resulting in different chemical properties.

    (2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid: Contains an additional methyl group, leading to variations in reactivity and applications.

Uniqueness

(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-12(13(17)18)10-7-6-9(20-4)8-11(10)21-5/h6-8,12H,1-5H3,(H,16,19)(H,17,18)

InChI Key

RLFDKQZQLPTHDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)OC)OC)C(=O)O

Origin of Product

United States

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